8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane
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Overview
Description
8-Hydroxy-6-oxa-3-azabicyclo[321]octane is a bicyclic compound that features a unique structure incorporating oxygen and nitrogen atoms within its framework
Mechanism of Action
Target of Action
The primary targets of 8-Hydroxy-6-oxa-3-azabicyclo[32It is used as a raw material and intermediate in the synthesis of various substances, including potential pi3k inhibitors .
Mode of Action
The exact mode of action of 8-Hydroxy-6-oxa-3-azabicyclo[32Its structural similarity with bioactive alkaloids such as nicotine, cocaine, and morphine suggests that it might interact with similar targets and pathways .
Biochemical Pathways
The specific biochemical pathways affected by 8-Hydroxy-6-oxa-3-azabicyclo[32Given its use in the development of pi3k inhibitors , it may be involved in pathways related to cell growth, proliferation, and survival.
Result of Action
The molecular and cellular effects of 8-Hydroxy-6-oxa-3-azabicyclo[32Compounds with similar structures have shown agonist activity in κ-opioid receptors (kor) and cytotoxic activity on different tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane typically involves the construction of the bicyclic framework through a series of organic reactions. One common method includes the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers, promoted by tempo oxoammonium tetrafluoroborate and zinc bromide . This method allows for the efficient construction of the bicyclic structure with a wide substrate scope.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic core.
Common Reagents and Conditions:
Oxidation: Tempo oxoammonium tetrafluoroborate is commonly used.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs.
Comparison with Similar Compounds
8-Azabicyclo[3.2.1]octane: A related compound with a similar bicyclic structure but without the oxygen atom.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
Uniqueness: 8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic framework, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
6-oxa-3-azabicyclo[3.2.1]octan-8-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6-4-1-7-2-5(6)9-3-4/h4-8H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEISKJFQUHRBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(C2O)CN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293110 |
Source
|
Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-23-7 |
Source
|
Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Oxa-3-azabicyclo[3.2.1]octan-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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